molecular formula C8H8N2O3 B14843273 3-Cyclopropoxy-5-nitropyridine

3-Cyclopropoxy-5-nitropyridine

Cat. No.: B14843273
M. Wt: 180.16 g/mol
InChI Key: PUIUIZVTPMGIAM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-nitropyridine is a nitropyridine derivative featuring a cyclopropoxy substituent at the 3-position and a nitro group at the 5-position. Nitropyridines are widely studied for their electronic properties, reactivity in substitution reactions, and applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-cyclopropyloxy-5-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-3-8(5-9-4-6)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

PUIUIZVTPMGIAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and water to yield 3-nitropyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-nitropyridine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 3-cyclopropoxy-5-aminopyridine.

    Substitution: Substitution of the cyclopropoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Analogs :

5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone (5c) : Synthesized via n-BuLi-mediated lithiation and subsequent coupling with nitroacrylates, yielding 80% product ().

2-Methoxy-4-methyl-5-nitropyridine (7c) : Prepared via methoxylation of nitropyridine precursors, achieving 95% yield ().

2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine (6c) : Ethoxy-substituted analog with lower yield (20%) due to steric hindrance ().

Physicochemical Properties

Table 1: Comparative Data for Nitropyridine Derivatives
Compound Substituent (Position) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
3-Cyclopropoxy-5-nitropyridine* Cyclopropoxy (3), NO₂ (5) N/A N/A Expected C-O-C (cyclopropane) stretch ~1250 cm⁻¹
5c () Isoxazolyl (5), NO₂ (3) 180–182 80 IR: NO₂ asym/sym stretch ~1530/1350 cm⁻¹
7c () Methoxy (2), NO₂ (5) 98–100 95 ¹H NMR: OCH₃ singlet at δ 3.85
6c () Ethoxy (2), NO₂ (3) 155–157 20 ¹³C NMR: Ethoxy CH₂ at δ 65.2
Key Observations :
  • Electronic Effects : The nitro group at the 5-position (as in 7c) enhances electron-withdrawing effects, stabilizing negative charges in intermediates, compared to 3-nitro derivatives (e.g., 5c) .

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